molecular formula C6H9ClO2 B090854 Ethyl 2-(Chloromethyl)acrylate CAS No. 17435-77-7

Ethyl 2-(Chloromethyl)acrylate

Cat. No. B090854
CAS RN: 17435-77-7
M. Wt: 148.59 g/mol
InChI Key: KPXRGIVPSXFJEX-UHFFFAOYSA-N
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Description

Ethyl 2-(Chloromethyl)acrylate is a versatile compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. While the provided papers do not directly discuss Ethyl 2-(Chloromethyl)acrylate, they do provide insights into closely related compounds, which can be used to infer some of the properties and reactivity of Ethyl 2-(Chloromethyl)acrylate.

Synthesis Analysis

The synthesis of related acrylate compounds often involves the use of Michael addition reactions, as seen in the synthesis of cyclopropane ester derivatives from ethyl-2-(2-chloroethyl)acrylate . This suggests that Ethyl 2-(Chloromethyl)acrylate could also be used as a synthon in similar reactions due to the presence of a reactive chloromethyl group, which can undergo nucleophilic substitution.

Molecular Structure Analysis

The molecular structure of acrylate compounds has been extensively studied using various spectroscopic techniques. For instance, the Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate was characterized by single crystal X-ray diffraction, revealing a supramolecular network stabilized by hydrogen bonds and π-π stacking interactions . Similarly, Ethyl 2-(Chloromethyl)acrylate may also exhibit interesting structural features due to the presence of the chloromethyl group, which could participate in intermolecular interactions.

Chemical Reactions Analysis

Acrylate compounds are known to participate in a variety of chemical reactions. For example, chloromethyl derivatives of ethyl acrylates have been shown to react with sodium azide and potassium thiocyanate to form azides and thiocyanates, respectively . This indicates that Ethyl 2-(Chloromethyl)acrylate could also be reactive towards nucleophiles, allowing for the synthesis of a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylate compounds can be influenced by their molecular structure. For instance, the presence of an α-hydroxyhexafluoroisopropyl group in ethyl acrylate was found to affect its reactivity with thiols and acids . Although the specific properties of Ethyl 2-(Chloromethyl)acrylate are not discussed in the provided papers, it can be inferred that its chloromethyl group would impart certain reactivity patterns, such as susceptibility to nucleophilic attack.

Scientific Research Applications

  • Synthesis of Novel Semifluorinated Methacrylates and Liquid Crystalline Materials : Ethyl α-(chloromethyl)acrylate has been used to create new ether derivatives, which were rapidly polymerized to form materials with molecular weights ranging from 3.02x10^5 to 7.59x10^5 (Jariwala & Mathias, 1993).

  • Versatile α-Cyclopropylester Cation Synthon : Ethyl-2-(2-chloroethyl)acrylate has been identified as a versatile α-cyclopropylester cation synthon, reacting efficiently with various nucleophiles to yield functionalized cyclopropane esters (Lachia et al., 2011).

  • Surface-initiated Nitroxide-mediated Radical Polymerization : This compound has been grafted from the surface of alkoxyamine-functionalized crosslinked poly(styrene-co-chloromethylstyrene) microspheres, forming materials such as poly(styrene-b-DMAEA) and poly(butyl acrylate-b-DMAEA) (Bian & Cunningham, 2006).

  • Tunable Rates of Hydrolysis in Polycations : Polycations based on 2-(dimethylamino)ethyl acrylate and its derivatives, including Ethyl 2-(Chloromethyl)acrylate, have been used in applications like biomaterials and wastewater treatment (Ros et al., 2018).

  • α,ω-Difunctional Telomers Synthesis : Used in the free radical polymerization of various monomers to produce α,ω-difunctional telomers through radical addition-substitution-fragmentation transfer reactions (Colombani & Chaumont, 1994).

  • Effects on Mechanical Properties and Morphology of Ionomers : Investigated for its effects on the mechanical properties and morphology of poly(ethyl acrylate) ionomers neutralized with various ions (Kim et al., 2006).

  • Reactions with Sodium Azide and Potassium Thiocyanate : The reaction of chloromethyl derivatives of this compound with sodium azide and potassium thiocyanate has been studied, leading to various functionalized products (Pevzner & Ponyaev, 2017).

  • Binding to Glutathione and Protein : Ethyl acrylate, a related compound, has been studied for its reaction with glutathione and protein, demonstrating its interactions and potential implications in polymer manufacturing (Potter & Tran, 1992).

  • Polymerization Kinetics : The kinetics of polymerization of Ethyl acrylate and 2-chloroethyl acrylate has been studied, providing insights into the reactivity and behavior of these compounds in different conditions (Ina et al., 1972).

  • Synthesis of Multi-responsive Polymeric Nanocarriers : Used in the synthesis of polymeric nanocarriers for controlled release of bioactive agents, demonstrating its utility in drug delivery systems (Wang et al., 2013).

Safety And Hazards

Ethyl 2-(Chloromethyl)acrylate is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed, and measures should be taken against static discharge . Protective gloves and eye protection should be worn when handling the compound . In case of fire, dry sand, powder fire extinguisher, or alcohol-resistant foam should be used to extinguish .

properties

IUPAC Name

ethyl 2-(chloromethyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2/c1-3-9-6(8)5(2)4-7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXRGIVPSXFJEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60454166
Record name Ethyl 2-(Chloromethyl)acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(Chloromethyl)acrylate

CAS RN

17435-77-7
Record name Ethyl 2-(Chloromethyl)acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-(Chloromethyl)acrylate (stabilized with HQ)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Thionyl chloride (10.6 g, 89.1 mmol) was dropwise added to ethyl α-hydroxymethylacrylate (10 g, 76.8 mmol) with ice-cooling; stirring was conducted for 30 minutes; then, a reaction was allowed to take place at 90° C. for 2 hours. After the completion of the reaction, low-boiling compounds were removed under reduced pressure to obtain unpurified ethyl α-chloromethylacrylate (11.8 g). Then, L-arabinoaminooxazoline (11.8 g, 64.0 mmol) was suspended in dimethylacetamide (80 ml). Thereto was dropwise added the ethyl α-chloromethylacrylate (11.8 g) with ice-cooling. A reaction was allowed to take place at room temperature for 4 hours. The reaction mixture was concentrated under reduced pressure to remove the solvent. To the residue was added isopropanol (100 ml), and the resulting mixture was stirred at room temperature for 1 hour. The resulting crystals were collected by filtration, washed with isopropanol (10 ml), and dried under reduced pressure to obtain a title compound (12.5 g g, 60.5%).
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
B Yamada, S Kobatake, S Aoki - Macromolecules, 1993 - ACS Publications
Polymerization and copolymerization of methyl 2-(chloromethyl) acrylate (MCMA) to low molecular weight with accompanying/3-fragmentation of the MCMA radicalleading to the 2-…
Number of citations: 33 pubs.acs.org
I Lamparth, D Wottawa, J Angermann, P Fässler… - European Polymer …, 2021 - Elsevier
Polymerization shrinkage represents one of the major drawbacks of dental composites. The incorporation of chain transfer agents into dental formulations is an efficient technology that …
Number of citations: 5 www.sciencedirect.com
CS Sun, HY Cheng, YS Lin… - Journal of the Chinese …, 2008 - Wiley Online Library
An improved, efficient preparation of 2‐(halomethyl)allyl carboxylates starting from diethyl bis(hydroxymethyl)malonate and hydrobromic acid is reported. The allylic halogen of 2‐(…
Number of citations: 2 onlinelibrary.wiley.com
G Peer, M Kury, C Gorsche, Y Catel, P Frühwirt… - …, 2020 - ACS Publications
Cyclopolymerizable monomers (CPMs) are rarely described as cross-linkers, as their most prominent feature is the ability to form soluble polymer chains. In this study, we design a …
Number of citations: 11 pubs.acs.org
B Grob, B Frieser, R Liska, Y Catel - European Polymer Journal, 2022 - Elsevier
Polymerization shrinkage and the consequential shrinkage stress in methacrylate-based dental composites are crucial drawbacks for restorative dentistry. An effective way for the …
Number of citations: 4 www.sciencedirect.com
Y Catel, UK Fischer, N Moszner - Designed Monomers and …, 2014 - Taylor & Francis
A family of polymerizable 2-substituted-1,3-propylidenediphosphonic acids was successfully synthesized for an application in dental adhesives. Methacrylates as well as N-alkyl-…
Number of citations: 16 www.tandfonline.com
G Peer, P Dorfinger, T Koch, J Stampfl… - …, 2018 - ACS Publications
Cyclopolymerizable monomers (CPMs) were discovered about 70 years ago but are rarely described in the field of photopolymerization up to now. Herein, we present a class of tertiary …
Number of citations: 25 pubs.acs.org
LA Ruppitsch, G Peer, K Ehrmann… - Journal of Polymer …, 2021 - Wiley Online Library
Cyclopolymerizable monomers (CPM) have been the focus of investigations for over 70 years due to favorably low shrinkage upon polymerization, yet little research dealt with …
Number of citations: 4 onlinelibrary.wiley.com
Z Rádai - Phosphorus, Sulfur, and Silicon and the Related …, 2019 - Taylor & Francis
α-Hydroxyphosphonates constitute a class of organophosphorus compounds famous for their bioactive properties. α-Hydroxyphosphonates may easily be functionalized due to their …
Number of citations: 17 www.tandfonline.com
S Ikeda, H Obara, E Tsuchida, N Shirai… - …, 2008 - ACS Publications
A nickel-catalyzed coupling of the alkyne-tethered vinylcyclopropanes 1 (VCPs) with the allyl chloride 2 has been developed: the reaction proceeds via the addition of (π-allyl)nickel …
Number of citations: 14 pubs.acs.org

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